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molecular formula C12H9BrO2 B8688572 7-Bromo-3-methoxy-2-naphthaldehyde

7-Bromo-3-methoxy-2-naphthaldehyde

Cat. No. B8688572
M. Wt: 265.10 g/mol
InChI Key: OQOGUOGGWYCIGA-UHFFFAOYSA-N
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Patent
US08674136B2

Procedure details

In a 500 ml three-necked bottle, 34.1 g of 7-bromo-3-methoxy-2-naphthylcarbinol (0.128 mol) and 350 ml of acetone were added, and the mixture was stirred vigorously to form a solution. 167 g of active manganese dioxide (1.92 mol) was added to the solution, and the mixture was stirred at room temperature for 48 h to complete the reaction. The mixture was filtered, and the manganese dioxide filter cake was washed with ethyl acetate (200 ml*6). The filtrates were combined, and dried under vacuum in a rotary dryer to obtain a crude product as a yellow solid, which was recrystallized from methanol to obtain 29.3 g with a yield of the two steps of 86%.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([O:14][CH3:15])[C:8]([CH2:12][OH:13])=[CH:9]2)=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].CC(C)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([O:14][CH3:15])[C:8]([CH:12]=[O:13])=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
BrC1=CC=C2C=C(C(=CC2=C1)CO)OC
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
167 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
the manganese dioxide filter cake
WASH
Type
WASH
Details
was washed with ethyl acetate (200 ml*6)
CUSTOM
Type
CUSTOM
Details
dried under vacuum in a rotary dryer

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(C(=CC2=C1)C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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